
4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process often involves the use of catalysts and specific conditions of temperature and pressure .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity with other compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Antioxidant Activity : The synthesis of thiazolyl–pyrazolone derivatives, including compounds structurally related to the query compound, has been achieved through reactions involving diazo-coupling and Knoevenagel condensation. These compounds have been evaluated for antioxidant activities, indicating potential applications in combating oxidative stress-related diseases (H. Gaffer et al., 2017).
Antibacterial and Antifungal Activities : A study on the synthesis of bromophenol derivatives explored their antibacterial and antifungal properties. This research highlights the potential of such compounds in developing new antimicrobial agents (R. Pundeer et al., 2013).
Microwave Synthesis and Biological Activity : New pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, structurally related to the query compound, have been synthesized using microwave irradiation. These compounds were characterized and tested for antimicrobial activity, showcasing the versatility of pyrazolone derivatives in pharmaceutical applications (J. Raval et al., 2012).
Biological and Pharmaceutical Applications
Antimicrobial Properties : Several studies have synthesized and evaluated the antimicrobial activities of pyrazoline derivatives. Such research underscores the potential of these compounds in the development of new antimicrobial drugs with specific efficacy against a range of pathogens (A. Farag et al., 2008).
Antidepressant Activities : The synthesis of 3,5-diphenyl-2-pyrazoline derivatives and their evaluation for antidepressant activities present an area of interest for developing new therapeutic agents for mental health conditions. This research provides insights into the chemical structure-activity relationship, contributing to the field of psychopharmacology (E. Palaska et al., 2001).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-5-[(4-bromophenoxy)methyl]-1-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Br2N2O2/c1-20-15(11-23-14-9-7-12(18)8-10-14)16(19)17(22)21(20)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALRZZCZGAKNJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2778168.png)
![2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2778170.png)
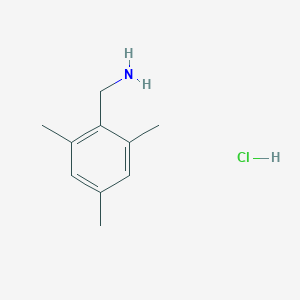


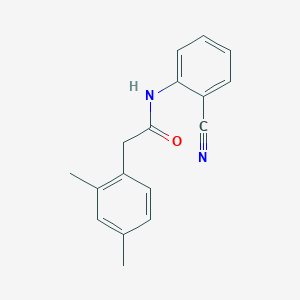
![6-Iodobenzo[d]oxazol-2-amine](/img/structure/B2778178.png)
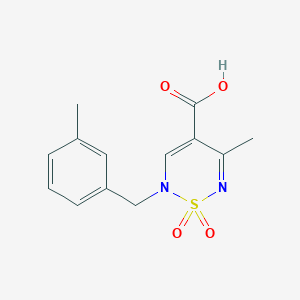
![N-(3,4-difluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778180.png)
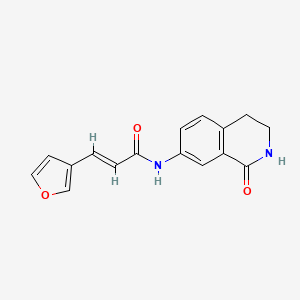
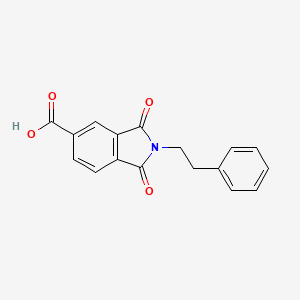

![Tert-butyl 2-[(5-chloropyrazin-2-yl)methyl]-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2778185.png)
